4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound with the molecular formula C21H19ClN2O2. It is known for its unique structure, which includes a chloro-substituted benzamide core, a formamido group, and a phenylethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the chloro-substituted benzamide core. This can be achieved through the chlorination of benzamide using reagents such as thionyl chloride or phosphorus pentachloride. The formamido group is then introduced via a formylation reaction, often using formic acid or formamide under acidic conditions. Finally, the phenylethoxyphenyl moiety is attached through an etherification reaction, which can be facilitated by using phenol derivatives and appropriate catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in the replacement of the chloro group with other functional groups .
Scientific Research Applications
4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide include other chloro-substituted benzamides and formamido derivatives. Examples include:
- 4-Chloro-2-formamido-N-phenylbenzamide
- 4-Chloro-2-formamido-N-[3-(2-methoxyphenyl)phenyl]benzamide .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the phenylethoxyphenyl moiety, which may confer distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
648922-49-0 |
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Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-17-9-10-20(21(13-17)24-15-26)22(27)25-18-7-4-8-19(14-18)28-12-11-16-5-2-1-3-6-16/h1-10,13-15H,11-12H2,(H,24,26)(H,25,27) |
InChI Key |
IMDVLUFYILMXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)NC=O |
Origin of Product |
United States |
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